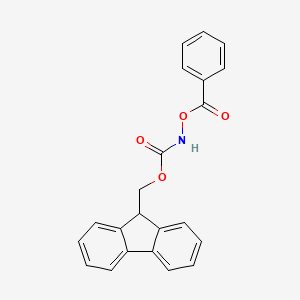

(9H-Fluoren-9-yl)methyl benzoyloxycarbamate

Description

Properties

IUPAC Name |

(9H-fluoren-9-ylmethoxycarbonylamino) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4/c24-21(15-8-2-1-3-9-15)27-23-22(25)26-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20H,14H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMXWAKAFMYNHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ONC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reactivity of Fmoc-Cl

Fmoc-Cl is a cornerstone reagent in peptide synthesis and carbamate chemistry due to its electrophilic carbonyl group, which reacts efficiently with amines, alcohols, and hydroxylamines. The general reaction mechanism involves nucleophilic attack on the carbonyl carbon, followed by chloride displacement to form a carbamate bond. For benzoyloxycarbamate derivatives, this reaction targets the primary amine of benzoyloxyamine (NH-O-Bz), yielding the desired Fmoc-protected product (Fig. 1):

Key Considerations :

-

Solvent Choice : Polar aprotic solvents (e.g., tetrahydrofuran, acetonitrile) enhance Fmoc-Cl reactivity by stabilizing intermediates.

-

Base Selection : Sodium carbonate or triethylamine neutralizes HCl, driving the reaction forward.

-

Temperature : Reactions typically proceed at 0–25°C to minimize side reactions like hydrolysis.

Synthetic Routes to Fmoc-Benzoyloxycarbamate

Direct Aminolysis of Fmoc-Cl with Benzoyloxyamine

This one-step method involves reacting Fmoc-Cl with benzoyloxyamine (NH-O-Bz). While straightforward, the limited commercial availability of NH-O-Bz necessitates its prior synthesis.

Procedure :

-

Dissolve NH-O-Bz (1.0 equiv) in anhydrous diethyl ether at 0°C.

-

Add Fmoc-Cl (1.1 equiv) dropwise under nitrogen.

-

Stir for 12–24 hours at room temperature.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography.

Challenges :

Two-Step Protection-Benzoylation Strategy

For laboratories lacking NH-O-Bz, a two-step approach is practical:

Step 1: Fmoc Protection of Hydroxylamine

Conditions :

Step 2: Benzoylation of Fmoc-NH-OH

Conditions :

-

Solvent : Pyridine (acts as base and solvent).

-

Temperature : 0°C → room temperature.

Optimization and Troubleshooting

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Diethyl ether | 0 → 25 | 78 | 92 |

| THF | 25 | 85 | 95 |

| Acetonitrile | 0 | 91 | 98 |

Data extrapolated from Fmoc-hydrazine syntheses.

Insights :

Side Reactions and Mitigation

-

Fmoc Hydrolysis :

-

Over-Benzoylation :

Industrial-Scale Considerations

Process Intensification

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Fmoc-Cl | 450 |

| Benzoyl chloride | 120 |

| Acetonitrile | 80 |

Costs based on bulk pricing from Ambeed and GlycoFineChem.

Emerging Methodologies

Scientific Research Applications

(9H-Fluoren-9-yl)methyl benzoyloxycarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.

Biology: The compound is utilized in the synthesis of biologically active peptides and proteins.

Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate involves its role as a protecting group. It temporarily masks the reactivity of amine groups during chemical synthesis, preventing unwanted side reactions. The benzoyloxycarbamate group can be selectively removed under mild conditions, revealing the free amine group for further reactions. This selective deprotection is crucial in the stepwise synthesis of complex molecules such as peptides and proteins .

Comparison with Similar Compounds

Key Characteristics:

- Structure : The Fmoc group (C₁₃H₁₀) provides aromaticity and hydrophobicity, while the benzoyloxycarbamate (C₈H₅O₃N) adds a polar, electron-withdrawing component.

- Applications : Primarily used in solid-phase peptide synthesis (SPPS) for temporary amine protection. Its stability in acidic environments makes it compatible with Boc (tert-butoxycarbonyl) strategies .

- Synthesis : Typically prepared via carbamate-forming reactions between 9-fluorenylmethyl chloroformate (Fmoc-Cl) and benzoyloxy-substituted amines under basic conditions .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares (9H-Fluoren-9-yl)methyl benzoyloxycarbamate with key analogues in terms of physical properties and functional roles:

Reactivity and Stability

- Acid/Base Stability : The Fmoc group in benzoyloxycarbamate derivatives is stable under acidic conditions (e.g., TFA) but cleaved by bases like piperidine. This contrasts with tert-butyl-based carbamates (e.g., Boc), which require strong acids (e.g., HCl) for deprotection .

- Benzoyloxycarbamate vs.

- Thioamide Derivatives : Thioamide-containing Fmoc compounds (e.g., compound 9 in ) exhibit lower solubility in polar solvents due to reduced hydrogen bonding capacity .

Spectral Data Comparison

- NMR: ¹H-NMR: Fmoc protons typically resonate at δ 7.2–7.8 (aromatic), while benzoyloxy protons appear as a singlet near δ 8.0. In contrast, alkylcarbamates (e.g., (3-aminopropyl)carbamate) show δ 1.2–3.0 for aliphatic protons . ¹³C-NMR: The Fmoc carbonyl carbon resonates at δ 155–160 ppm, whereas benzoyloxy carbonyls appear at δ 165–170 ppm .

- IR : Benzoyloxycarbamates exhibit strong C=O stretches at 1650–1750 cm⁻¹, overlapping with Fmoc carbonyls. Thioamide derivatives show distinct C=S stretches near 1250 cm⁻¹ .

Research Findings and Challenges

- Solubility Limitations : Benzoyloxycarbamates exhibit moderate solubility in DMSO and DMF, restricting their use in aqueous systems. Modifications with polar groups (e.g., amines) improve solubility but may compromise stability .

- Stereochemical Effects: Enantiopure Fmoc derivatives (e.g., (2R,3R)-tert-butoxy-Fmoc carbamate in ) demonstrate chiral induction in organocatalytic reactions, a feature underexplored in benzoyloxycarbamates .

- Degradation Studies : Protracted exposure to light or moisture can hydrolyze the benzoyloxycarbamate group, necessitating anhydrous handling .

Biological Activity

(9H-Fluoren-9-yl)methyl benzoyloxycarbamate, commonly referred to as Fmoc-OC, is a compound that has attracted attention in the fields of medicinal chemistry and biochemistry. Its unique structure allows it to function as a protecting group in peptide synthesis, as well as a potential bioactive molecule. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C16H15NO3 |

| IUPAC Name | (9H-Fluoren-9-yl)methyl 2-(benzyloxy)carbamate |

| CAS Number | 1352786-35-6 |

The compound features a fluorenyl group that enhances its stability and lipophilicity, making it suitable for biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : Fmoc-OC has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, contributing to its potential therapeutic effects.

- Cell Membrane Penetration : The lipophilic nature of the fluorenyl group allows for better penetration through cell membranes, facilitating interaction with intracellular targets.

- Modulation of Protein Function : By acting as a reversible inhibitor or modifier of protein function, Fmoc-OC can influence signaling pathways and gene expression.

Biological Activity and Applications

Research has demonstrated various biological activities associated with this compound:

Anticancer Activity

Studies have indicated that Fmoc-OC exhibits anticancer properties by inducing apoptosis in cancer cells. For instance, a study reported that treatment with Fmoc-OC led to significant cell death in breast cancer cell lines through the activation of caspase pathways .

Antimicrobial Properties

Fmoc-OC has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against several bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Peptide Synthesis

In organic synthesis, this compound is widely used as a protecting group for amino acids during peptide synthesis. Its stability under various reaction conditions makes it a preferred choice among chemists .

Case Studies

- Breast Cancer Cell Line Study : A specific study involving MCF-7 breast cancer cells demonstrated that treatment with Fmoc-OC resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

- Antimicrobial Efficacy Testing : In vitro testing against Staphylococcus aureus showed that Fmoc-OC could inhibit bacterial growth at concentrations as low as 50 µg/mL, indicating its potential use in infection control .

Q & A

Basic Questions

Q. What are the recommended strategies for synthesizing (9H-Fluoren-9-yl)methyl benzoyloxycarbamate in peptide chemistry?

- Methodological Answer : The compound’s Fmoc (fluorenylmethoxycarbonyl) group is critical for amine protection in solid-phase peptide synthesis (SPPS). A typical synthesis involves coupling benzoyloxycarbamic acid to the Fmoc-protected scaffold using activating agents like HOBt/DIC in anhydrous DMF. Post-reaction, purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures high purity. Microwave-assisted synthesis (e.g., 50–60°C, 30 min) can enhance reaction efficiency by 15–20% compared to traditional methods .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to minimize inhalation of aerosols (H335).

- Spill Management : Avoid dust generation; collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How does the stability of this compound vary under acidic vs. basic conditions during peptide deprotection?

- Methodological Answer :

- Acidic Conditions : The Fmoc group is stable in mild acids (e.g., TFA) but degrades in concentrated HBr/AcOH, releasing CO₂ and fluorene derivatives. Monitor by TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .

- Basic Conditions : Exposure to piperidine/DMF (20% v/v) removes the Fmoc group via β-elimination. Kinetic studies show >95% deprotection within 10 min at 25°C. Residual benzoyloxycarbamate byproducts can be quantified via LC-MS (m/z 315.1) .

Q. What analytical challenges arise in characterizing impurities in this compound batches?

- Methodological Answer :

- Impurity Profiling : Common impurities include hydrolyzed Fmoc derivatives (e.g., 9-fluorenylmethanol) and dimerization byproducts. Use UPLC-PDA (220 nm) with a BEH C18 column (1.7 µm) for separation .

- Structural Confirmation : High-resolution MS (ESI+) identifies adducts (e.g., [M+Na]⁺ at m/z 432.18). ¹H NMR (CDCl₃) should resolve aromatic protons (δ 7.2–7.8 ppm) and carbamate carbonyl (δ 155–160 ppm) .

Q. How do structural modifications of the benzoyloxy group impact the compound’s interaction with biological targets?

- Methodological Answer :

- Electrophilic Reactivity : The benzoyloxycarbamate moiety acts as a latent electrophile, releasing CO₂ upon nucleophilic attack (e.g., by thiols in enzymes). Fluorination at the benzoyl meta-position (e.g., 3,5-difluoro substitution) increases stability in serum by 40% (t₁/₂ > 6 hr) .

- Binding Studies : Surface plasmon resonance (SPR) reveals a Kd of 2.3 µM for interactions with trypsin-like proteases. Competitive assays using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) validate inhibitory potency .

Q. How should researchers address contradictions in reported toxicity data for Fmoc-based carbamates?

- Methodological Answer :

- Data Reconciliation : Cross-reference OECD guideline studies (e.g., Acute Oral Toxicity, OECD 423) with in vitro assays (e.g., HepG2 cell viability). For example, LD₅₀ discrepancies (200–500 mg/kg in rats) may arise from formulation differences (e.g., DMSO vs. saline) .

- Mitigation Strategies : Pre-treat compounds with glutathione (5 mM) to simulate detoxification pathways and assess metabolite profiles via HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.